REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]2[n:11]([cH:12][cH:13][cH:14]1)[c:15]([CH2:19][C:20](=[O:21])[NH2:22])[c:16]([CH3:18])[n:17]2.[F:23][C:24]([F:25])([F:26])[C:27]([O:28][C:29](=[O:30])[C:31]([F:32])([F:33])[F:34])=[O:35].[O:37]1[CH2:38][CH2:39][O:40][CH2:41][CH2:42]1.[OH2:36]>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[c:10]2[n:11]([cH:12][cH:13][cH:14]1)[c:15]([CH2:19][C:20]#[N:22])[c:16]([CH3:18])[n:17]2
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Name
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Cc1nc2c(OCc3ccccc3)cccn2c1CC(N)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2c(OCc3ccccc3)cccn2c1CC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1nc2c(OCc3ccccc3)cccn2c1CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |